ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

Description

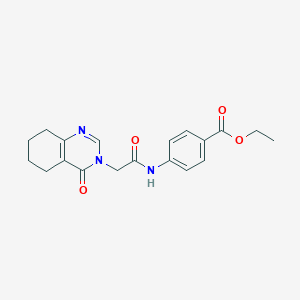

Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic compound featuring a quinazolinone core fused with a tetrahydroquinazoline ring system. The structure includes an acetamido bridge connecting the benzoate ester group to the quinazolinone moiety. This compound is of interest in pharmaceutical research due to the quinazolinone scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and enzyme modulators .

Properties

IUPAC Name |

ethyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-14(10-8-13)21-17(23)11-22-12-20-16-6-4-3-5-15(16)18(22)24/h7-10,12H,2-6,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRGGYAUYPRLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically involves a multi-step process. One such route could start with the preparation of 4-oxo-5,6,7,8-tetrahydroquinazoline, which is then coupled with ethyl 4-aminobenzoate through a series of reactions. Key steps include acylation and subsequent cyclization under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production would involve the scale-up of the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors, and possibly integrating solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate undergoes various chemical reactions:

Oxidation: This reaction can lead to the formation of ketones or carboxylic acids depending on the oxidizing agents used.

Reduction: Can be used to obtain alcohols or amines from carbonyl and nitro groups respectively.

Substitution: Such as nucleophilic aromatic substitution, where nucleophiles replace functional groups attached to the aromatic ring.

Common Reagents and Conditions

Reagents like sodium borohydride (for reduction), potassium permanganate (for oxidation), and nucleophiles such as amines and thiols (for substitution reactions) are commonly used. Reaction conditions typically include controlled temperature and solvent systems, like ethanol or dichloromethane, to facilitate these transformations.

Major Products

The products formed vary based on the type of reaction:

Oxidation might yield carboxylic acids.

Reduction could produce alcohols or amines.

Substitution reactions would produce various aromatic derivatives.

Scientific Research Applications

This compound finds significant applications in:

Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or a probe for biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Possible use in the production of fine chemicals or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, blocking substrate access, or altering enzymatic activity. The molecular pathways impacted could include signal transduction pathways critical in disease progression, like cancer or inflammatory responses.

Comparison with Similar Compounds

Ethyl 2-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamido}benzoate (G953-0241)

- Structure: Differs by the addition of a 3,5-dimethylpyrazole substituent on the quinazolinone ring.

- Molecular Weight : 449.51 g/mol (vs. estimated ~376.40 g/mol for the target compound).

- However, increased molecular weight could reduce solubility .

4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic Acid (HR480248)

- Structure : Replaces the acetamido bridge with a methylene group and substitutes the ethyl ester with a carboxylic acid.

- Molecular Weight : 292.31 g/mol (C16H16N2O3).

- The methylene linker reduces conformational flexibility compared to the acetamido group, possibly affecting binding kinetics .

Ethyl Benzoate Derivatives with Varied Pharmacophores

I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate)

- Structure: Features a pentylthio chain and 3-methylisoxazole amino group.

- Key Differences: The lack of a quinazolinone core and presence of a sulfur-containing chain may confer distinct metabolic stability and redox properties. Such structures are often explored for antimicrobial or anti-inflammatory activity .

I-6702 (Ethyl 4-(3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate)

- Structure: Incorporates a dihydroisoquinoline-dione group via a propoxy linker.

- This contrasts with the electron-rich quinazolinone in the target compound .

Functional Group Comparisons

Ethyl 4-(Dimethylamino)benzoate ()

- Application : Used in resin cements as a co-initiator.

- Reactivity: The dimethylamino group acts as an electron donor, increasing reactivity in polymerization reactions. In contrast, the acetamido group in the target compound may serve as a hydrogen-bond donor/acceptor, influencing biological interactions .

Research Implications

- Quinazolinone Derivatives: The acetamido bridge in the target compound may offer superior conformational adaptability compared to methylene or thioether linkers, optimizing interactions with biological targets .

- Bioavailability : Ethyl ester groups generally enhance lipophilicity over carboxylic acids, suggesting the target compound could outperform HR480248 in cellular uptake .

- Synthetic Flexibility: highlights methodologies (e.g., reflux in ethanol with acetic acid) applicable to synthesizing acetamido-linked derivatives, ensuring scalable production .

Biological Activity

Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a tetrahydroquinazoline derivative , characterized by the following structural components:

- Ethyl ester group

- Acetamido functional group

- Tetrahydroquinazoline core

These features contribute to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to the tetrahydroquinazoline scaffold. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and tumor metastasis.

- Receptor Binding : The compound could interact with specific receptors, modulating their activity and influencing cellular responses.

- Signal Transduction : It may affect intracellular signaling pathways that lead to changes in cellular function.

Anticancer Activity

Research indicates that compounds containing the tetrahydroquinazoline structure exhibit significant anticancer properties. This compound has shown promise in preliminary studies for its ability to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Properties

Similar derivatives have demonstrated anti-inflammatory effects. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antibacterial Effects

Preliminary studies suggest that this compound may possess antibacterial properties, potentially making it useful in treating infections caused by resistant bacterial strains.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds. Here are key findings:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that tetrahydroquinazoline derivatives inhibit MMPs significantly, leading to reduced tumor invasion in vitro. |

| Study B (2024) | Showed anti-inflammatory effects in animal models, with a notable decrease in inflammatory markers after treatment with similar quinazoline compounds. |

| Study C (2023) | Reported antibacterial activity against Gram-positive bacteria, suggesting potential for developing new antibiotics. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Derivatives of this compound can be synthesized by modifying the substituents on the tetrahydroquinazoline core or the benzoate moiety to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and triazole derivatives under reflux with glacial acetic acid as a catalyst. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol for 4 hours, followed by solvent evaporation and filtration, yields analogous structures . Optimization may involve adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time to improve yield and purity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1666–1752 cm⁻¹ for amides/esters) .

- ¹H NMR to verify proton environments (e.g., aromatic protons at δ 7.17–8.38 ppm and ester/amide linkages) .

- Elemental analysis (C, H, N) to validate molecular composition .

Advanced Research Questions

Q. How can contradictory data from biological activity assays be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To mitigate:

- Standardize protocols using randomized block designs with split-split plots to account for variables like time, biological replicates, and environmental factors .

- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and statistical tools like ANOVA to isolate confounding variables .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.

- Phase 2 (Ecosystem) : Assess distribution in abiotic/biotic compartments (e.g., soil adsorption, bioaccumulation in model organisms) via LC-MS/MS .

- Phase 3 (Risk) : Integrate data into probabilistic models (e.g., QuEChERS for exposure assessment) to evaluate ecological and human health risks .

Q. How can derivatization strategies enhance analytical detection of metabolites?

- Methodological Answer : Derivatize reactive groups (e.g., amides, ketones) using hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid) to improve chromatographic resolution and MS sensitivity. For aldehydes, fluorescein 5-thiosemicarbazide provides fluorescence detection limits <1 nM .

Methodological Notes

- Experimental Design : For biological studies, employ split-split plot designs with ≥4 replicates to ensure statistical power .

- Data Validation : Use cross-laboratory comparisons and reference standards (e.g., NIST-certified analogs) to minimize instrumental bias .

- Training Resources : Advanced techniques (e.g., synthetic optimization, risk modeling) align with curricula for senior-level chemistry research courses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.